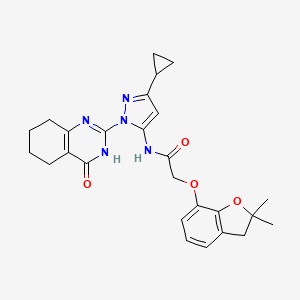![molecular formula C16H17N7O B2824944 (4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone CAS No. 1060206-63-4](/img/structure/B2824944.png)
(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is closely associated with the field of ubiquitin-specific peptidase 28 (USP28) inhibitors . USP28 is a promising therapeutic target for cancer therapy .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “this compound”, has been reported . The synthesis involves several steps and requires specific reagents and conditions .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a triazolo[4,5-d]pyrimidine core . Docking studies have been performed to rationalize the potency of this compound .Applications De Recherche Scientifique
Antagonist Activity Research
- 5-HT2 Antagonist Activity : This compound and its derivatives have been studied for their potential as 5-HT2 receptor antagonists. Watanabe et al. (1992) synthesized similar compounds and found that they exhibited significant 5-HT2 antagonist activity, surpassing some known compounds like ritanserin (Watanabe et al., 1992).
Antimicrobial and Antitumor Agent Research
- Potential Antimicrobial and Antitumor Agents : El-Bendary et al. (1998) investigated derivatives of the compound as potential antimicrobial and antitumor agents, revealing some promising activity in this area (El-Bendary, El-Sherbeny, & Badria, 1998).
- In Vitro Antitumor Activity : Farag and Fahim (2019) explored derivatives for their in vitro antitumor activity, particularly against the MCF-7 cell line, demonstrating significant results (Farag & Fahim, 2019).
Synthesis and Biological Evaluation
- Synthesis and Evaluation of Derivatives : Bektaş et al. (2007) worked on synthesizing novel derivatives of this compound, assessing their antimicrobial activities. Some derivatives showed good or moderate activities against microorganisms (Bektaş et al., 2007).
- Synthesis for Antihypertensive Agents : Bayomi et al. (1999) synthesized derivatives for potential use as antihypertensive agents, with some showing promising activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Other Applications
- P2X7 Antagonist for Mood Disorders : Chrovian et al. (2018) developed a series of derivatives as P2X7 antagonists, identifying a clinical candidate for the treatment of mood disorders (Chrovian et al., 2018).
- Antibacterial Activity : Phillips et al. (2009) synthesized a series of derivatives and tested their antibacterial activity, finding strong to moderate efficacy against certain bacteria (Phillips, Udo, Abdel‐Hamid, & Varghese, 2009).
Mécanisme D'action
Target of Action
Compounds with a 1,2,3-triazole core are known to have broad applications in drug discovery . They have been used in the development of various drugs, including anticonvulsants, antibiotics, and anticancer drugs .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Result of Action
1,2,3-triazoles have been found to exhibit various biological activities, including antiproliferative activity .
Propriétés
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-21-14-13(19-20-21)15(18-11-17-14)22-7-9-23(10-8-22)16(24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPFPWPRJPMFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)
![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)
![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)
![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)
![6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2824869.png)
![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)
![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)
![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)

